molecular formula C22H13F3N2O2S B3527476 3-{2-[3-(trifluoromethyl)benzyl]imidazo[2,1-b][1,3]thiazol-6-yl}-2H-chromen-2-one

3-{2-[3-(trifluoromethyl)benzyl]imidazo[2,1-b][1,3]thiazol-6-yl}-2H-chromen-2-one

Cat. No.: B3527476
M. Wt: 426.4 g/mol
InChI Key: PIJARZUKYSZRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[3-(trifluoromethyl)benzyl]imidazo[2,1-b][1,3]thiazol-6-yl}-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H13F3N2O2S and its molecular weight is 426.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.06498332 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[[3-(trifluoromethyl)phenyl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3N2O2S/c23-22(24,25)15-6-3-4-13(8-15)9-16-11-27-12-18(26-21(27)30-16)17-10-14-5-1-2-7-19(14)29-20(17)28/h1-8,10-12H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJARZUKYSZRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{2-[3-(trifluoromethyl)benzyl]imidazo[2,1-b][1,3]thiazol-6-yl}-2H-chromen-2-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure

The compound features a complex structure that includes:

  • An imidazo[2,1-b][1,3]thiazole moiety
  • A chromenone core
  • A trifluoromethylbenzyl substituent

This unique combination of structural elements contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance, imidazo[2,1-b][1,3]thiazole derivatives have shown significant antiproliferative effects against various cancer cell lines.

Case Studies

  • Antiproliferative Effects : In vitro studies demonstrated that related imidazo[2,1-b][1,3]thiazole derivatives exhibited IC50 values in the nanomolar range against human cancer cell lines such as HeLa and CEM. For example, one study reported an IC50 value of 1.2 nM against transforming growth factor-β type I receptor .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, some derivatives were found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Compound Cell Line IC50 (nM)
Compound AHeLa5.0
Compound BCEM1.2
Compound CFM3A4.0

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds containing thiazole rings have been reported to exhibit antibacterial and antifungal activities.

Research Findings

A study on benzothiazole derivatives indicated that modifications similar to those in our compound could enhance activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for some derivatives were significantly lower than standard drugs like Rifampicin .

Compound Target Pathogen MIC (µg/mL)
Compound DMtb25
Compound EE. coli50

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any new drug candidate. Preliminary studies suggest that the compound may exhibit favorable absorption and bioavailability characteristics due to its lipophilic nature.

Q & A

Basic: What synthetic routes are commonly employed to synthesize this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of substituted imidazo[2,1-b]thiazole precursors with chromen-2-one derivatives. For example, refluxing equimolar amounts of a thiadiazole amine and a bromoacetyl coumarin derivative in ethanol for 10–12 hours yields the core structure . Purification is achieved via column chromatography using chloroform-ethanol mixtures, with pH adjustment to neutralize byproducts . Purity (>95%) is confirmed by HPLC and elemental analysis, while reaction conditions (temperature, solvent polarity, and catalyst selection) are critical for minimizing side reactions .

Basic: Which spectroscopic techniques are essential for structural characterization?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and coupling patterns, particularly for distinguishing imidazothiazole and coumarin moieties .
  • IR Spectroscopy : Identifies functional groups like C=O (coumarin) and C-F (trifluoromethyl) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictory biological activity data across studies?

Discrepancies often arise from variations in substituents (e.g., benzyl vs. fluorobenzyl groups) or assay conditions. Systematic structure-activity relationship (SAR) studies are recommended:

  • Compare analogs with differing substituents (e.g., 4-fluorobenzyl vs. 3-trifluoromethylbenzyl) .
  • Use standardized cytotoxicity assays (e.g., MTT) across cell lines (e.g., NSCLC A549 vs. Caco-2) to isolate context-dependent effects .
  • Validate target engagement via Western blotting (e.g., PI3K/MAPK pathway inhibition) .

Advanced: What experimental models are suitable for evaluating anticancer efficacy?

  • In vitro : NSCLC cell lines (A549, H1299) treated with IC₅₀ doses, combined with MEK inhibitors (e.g., PD0325901) to assess synergy .
  • Ex vivo : Polarized Caco-2 monolayers to study epithelial permeability and midkine signaling .
  • In vivo : Xenograft models with pharmacokinetic profiling (e.g., bioavailability via PEG-400 co-solvents) .

Basic: What are the primary molecular targets of this compound?

  • HSP90 : Inhibition disrupts client protein folding, validated via co-immunoprecipitation .
  • PI3K/MAPK Pathways : Downregulation of phosphorylated Akt and ERK in NSCLC models .
  • Midkine (MDK) : Suppression of MDK mRNA in Caco-2 cells, measured via qPCR with GAPDH normalization .

Advanced: How can solubility and stability be improved for in vivo applications?

  • Co-solvents : Use DMSO-PEG-400 mixtures (e.g., 10% DMSO in saline) to enhance aqueous solubility .
  • Prodrug Strategies : Esterify the coumarin C=O group to improve metabolic stability .
  • Lyophilization : Formulate as a lyophilized powder for long-term storage .

Advanced: What computational methods predict binding modes and off-target effects?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with HSP90’s ATP-binding pocket .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • Pharmacophore Modeling : Identify off-target risks by screening against kinase libraries (e.g., ChemDiv) .

Basic: How is stability under physiological conditions assessed?

  • Plasma Stability Assays : Incubate compound in human plasma (37°C, 24 h) and quantify degradation via LC-MS .
  • pH-Dependent Studies : Test solubility and integrity across pH 2–8 (simulating GI tract conditions) .

Advanced: What strategies validate target specificity in complex biological systems?

  • CRISPR Knockout Models : Generate HSP90 or PI3K knockout cell lines to confirm on-target effects .
  • Thermal Shift Assays : Monitor protein melting temperature shifts upon compound binding .
  • RNA Interference : Silence midkine (MDK) and compare phenotypic outcomes to compound treatment .

Basic: What safety and toxicity profiling methods are recommended?

  • Acute Toxicity : OECD Guideline 423 in rodent models, monitoring ALT/AST levels .
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
  • Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[3-(trifluoromethyl)benzyl]imidazo[2,1-b][1,3]thiazol-6-yl}-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-{2-[3-(trifluoromethyl)benzyl]imidazo[2,1-b][1,3]thiazol-6-yl}-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.